molecular formula C8H12N2O B1422721 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 1936166-12-9

1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1422721
M. Wt: 152.19 g/mol
InChI Key: WMIJIRIBKXYOCM-UHFFFAOYSA-N
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Description

“1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is a chemical compound. It contains a cyclopropyl group, an imidazole ring, and a hydroxyl group .


Molecular Structure Analysis

The molecular formula of “1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The molecular weight of “1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is 150.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Properties of Ionic Liquids

Protic hydroxylic ionic liquids featuring nitrogenous centers with variable basicity have been synthesized for applications such as electrolytes in energy devices. These liquids exhibit low glass transition temperatures and high conductivity under anhydrous conditions, indicating their potential in enhancing the performance of electrochemical devices (Shevchenko et al., 2017).

Crystallography and Structural Studies

Imidazole derivatives play a crucial role in crystallography to understand molecular interactions and structures. For example, the crystal structures of imidazole-containing compounds have been analyzed to investigate π-electron density localization and N–O···π(imidazole) interactions, providing insights into molecular electronics and materials science (Boechat et al., 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, cyclopropane-based imidazole derivatives have been designed as selective agonists for specific receptors, demonstrating the importance of conformational restriction in enhancing drug selectivity and efficacy. For instance, a cyclopropane-based histamine derivative has shown significant binding affinity and agonist effect on the histamine H3 receptor, highlighting its potential in drug development (Kazuta et al., 2003).

Corrosion Inhibition

Imidazole-based molecules have been evaluated for their efficacy in inhibiting corrosion of carbon steel in acidic mediums. Studies have shown that derivatives such as [4-(1H-imidazole-1-yl)-phenyl]methanol and related compounds significantly improve corrosion resistance, suggesting their application in protecting industrial metal components (Costa et al., 2021).

properties

IUPAC Name

1-cyclopropyl-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11,6-2-3-6)7-9-4-5-10-7/h4-6,11H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIJIRIBKXYOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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